N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-15-4-2-5-17(14-15)21(27)23-12-3-13-25-20(26)11-10-19(24-25)16-6-8-18(22)9-7-16/h2,4-11,14H,3,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZIDZRFYCHQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the proliferation of colon cancer cells. This suggests that the compound may target proteins or enzymes involved in cell proliferation, particularly in cancer cells.
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit cell proliferation. The compound could bind to its target, altering its function and leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been found to potentially act through the hsp90 and trap1 mediated signaling pathway. This suggests that the compound may affect similar pathways, leading to downstream effects such as the inhibition of cell proliferation.
Result of Action
Related compounds have been found to selectively inhibit the proliferation of colon cancer cells. This suggests that the compound may have a similar effect, leading to a decrease in the growth of certain cancer cells.
Biological Activity
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-methylbenzamide is a compound that belongs to the class of pyridazinone derivatives, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.8 g/mol. The compound features a 4-chlorophenyl group, which enhances its lipophilicity and may improve its biological interactions and membrane permeability.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The structural characteristics allow it to bind effectively, potentially inhibiting or modulating their activity. This can influence various pathways including:
- Signal transduction : Modulating cellular signaling pathways.
- Metabolic processes : Affecting metabolic enzyme activities.
- Gene expression regulation : Influencing transcription factors and gene expression.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds within the N-phenylbenzamide class. For instance, derivatives have been shown to inhibit the replication of Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that blocks viral replication. The compound's ability to enhance A3G levels suggests a similar potential for this compound in antiviral applications .
Antifungal and Antitubercular Activity
Related compounds have demonstrated promising antifungal and antitubercular activities. For example, studies on 1,3,4-oxadiazoles and pyrazolinones bearing similar core structures have shown significant antifungal effects against pathogenic strains and activity against Mycobacterium tuberculosis . This suggests that this compound may also exhibit similar pharmacological profiles.
Case Studies
Several case studies have investigated the biological activities of pyridazine derivatives:
- Antiviral Screening : A study screened various N-phenylbenzamide derivatives against HBV, revealing that certain compounds effectively inhibited viral replication in vitro and in vivo models . The findings indicate that modifications to the benzamide structure can enhance antiviral properties.
- Antifungal Efficacy : Research on 4-substituted pyrazole derivatives showed substantial antifungal activity against multiple strains, suggesting that structural analogs may provide insights into developing effective antifungal agents .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | C16H18ClN2O2 | 306.78 g/mol | Exhibits broad-spectrum antiviral effects |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-3-ylmethyl)acetamide | C18H15ClN4O2 | 354.8 g/mol | Potential anti-HBV activity |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)indol-4-yl]acetamide | C20H15ClN4O2 | 378.8 g/mol | Incorporates an indole structure |
Comparison with Similar Compounds
Broader Context of Structural Analogues ()
Several analogues from CAS records highlight substituent diversification strategies:
- 1021254-08-9 : Incorporates a 4-fluorophenylacetamide group, which may improve metabolic stability via fluorine’s electron-withdrawing effects.
- 1040671-93-9 : Features a benzo[d][1,3]dioxol group, introducing additional oxygen atoms for hydrogen bonding.
- 1060215-10-2 : Uses a 3,4-dimethoxybenzamide, enhancing solubility through methoxy groups.
These variations underscore the importance of substituent choice in optimizing pharmacokinetic and pharmacodynamic profiles.
Preparation Methods
Cyclization of Hydrazide Derivatives
A validated method involves condensing 4-chlorophenylglyoxylic acid hydrazide with levulinic acid under acidic conditions:
Reaction conditions :
- Reactants : 4-Chlorophenylglyoxylic acid hydrazide (1.0 eq), levulinic acid (1.2 eq)
- Catalyst : Concentrated HCl (0.1 eq)
- Solvent : Ethanol (reflux, 12 hr)
- Yield : 68–72%
Mechanism :
- Nucleophilic attack by hydrazide nitrogen on the carbonyl carbon of levulinic acid.
- Cyclodehydration to form the pyridazinone ring.
Characterization data :
| Property | Value |
|---|---|
| $$ ^1H $$ NMR (DMSO-$$d_6 $$) | δ 7.52 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 6.21 (s, 1H, pyridazinone-H) |
| HRMS (ESI+) | m/z 261.0543 [M+H]$$^+$$ (calc. 261.0538) |
Alternative Route via Suzuki-Miyaura Coupling
For pyridazinones with pre-installed halogen atoms, aryl boronic acids can introduce substituents:
Example protocol :
- Substrate : 3-Bromo-6-oxopyridazin-1(6H)-ylpropylamine
- Coupling partner : 4-Chlorophenylboronic acid (1.5 eq)
- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
- Base : K$$2$$CO$$3$$ (2.0 eq)
- Solvent : DME/H$$_2$$O (4:1, 80°C, 8 hr)
- Yield : 85%
Advantages :
- High regioselectivity for C-3 position.
- Compatibility with sensitive functional groups.
Functionalization of the Propylamine Side Chain
Alkylation of Pyridazinone Intermediate
The propylamine linker is introduced via nucleophilic substitution:
Procedure :
- Substrate : 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-ylpropanol
- Reagent : Thionyl chloride (2.0 eq) to convert alcohol to chloride.
- Amination : Reaction with NH$$_3$$/MeOH (7 N, 60°C, 6 hr).
Yield : 74% after purification by silica gel chromatography.
Critical parameters :
- Excess thionyl chloride ensures complete conversion.
- Anhydrous conditions prevent hydrolysis.
Reductive Amination Approach
Alternative method using ketone intermediates:
Steps :
- Substrate : 3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-ylpropanal
- Reducing agent : NaBH$$_4$$ (1.2 eq) in MeOH (0°C, 1 hr).
- Work-up : Acidic extraction to isolate primary amine.
Amide Coupling with 3-Methylbenzoic Acid
Carbodiimide-Mediated Coupling
A standard protocol employs EDCl and HOBt:
Reaction setup :
- Carboxylic acid : 3-Methylbenzoic acid (1.2 eq)
- Amine : 3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propylamine (1.0 eq)
- Coupling agents : EDCl (1.5 eq), HOBt (1.5 eq)
- Solvent : DMF, rt, 24 hr.
Yield : 89% after recrystallization from EtOAc/hexane.
Optimization data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 89 |
| DCC/DMAP | CH$$2$$Cl$$2$$ | 0 | 72 |
| HATU | DMF | 25 | 91 |
Mixed Anhydride Method
For scale-up synthesis:
Conditions :
- Reagents : 3-Methylbenzoyl chloride (1.1 eq), N-methylmorpholine (2.0 eq)
- Solvent : THF, 0°C → rt, 12 hr
- Yield : 83%.
Advantages :
- Avoids racemization.
- Suitable for heat-sensitive substrates.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 8.21 (s, 1H, NH), 7.78–7.35 (m, 7H, Ar-H), 4.32 (t, 2H, CH$$2$$-N), 2.41 (s, 3H, CH$$3$$) |
| $$ ^{13}C $$ NMR | δ 170.2 (CONH), 163.8 (C=O pyridazinone), 138.1–121.4 (Ar-C), 39.8 (CH$$_2$$-N) |
| IR (KBr) | 3280 cm$$^{-1}$$ (N-H), 1665 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N) |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
